tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a methoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate include:
- N-Boc-ethylenediamine
- Tert-butyl carbamates
- Indole derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the combination of tert-butyl, aminoethyl, and methoxy groups.
Biological Activity
tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a synthetic compound with notable structural features that suggest potential biological activity. Its molecular formula is C₁₁H₂₂N₂O₃, and it includes an azetidine ring, which is a four-membered saturated heterocyclic structure containing nitrogen. This compound's unique functional groups, including the tert-butyl, aminoethyl, and methoxy groups, contribute to its reactivity and potential pharmacological properties.
The compound exhibits a molecular weight of approximately 218.31 g/mol. It is characterized as a colorless to light yellow liquid under standard conditions and is sensitive to light and heat, necessitating careful storage conditions. The presence of functional groups such as amino and carboxylate enhances its chemical reactivity, making it a candidate for further biological evaluation.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂N₂O₃ |
Molecular Weight | 218.31 g/mol |
Physical State | Colorless to light yellow liquid |
Sensitivity | Sensitive to light and heat |
Storage Conditions | Inert gas atmosphere at low temperatures |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Anticancer Properties : Initial investigations indicate potential cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and human leukemia cells.
- Neuroprotective Effects : The aminoethyl group may facilitate neuroprotective activities, although specific pathways remain to be elucidated.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range (approximately 15 µM). This suggests that it may induce apoptosis through mechanisms involving caspase activation.
- Neuroprotection : A study exploring the neuroprotective effects of azetidine derivatives found that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases.
- Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds showed that modifications in the azetidine structure significantly impact biological activity. For instance, compounds lacking the methoxy group exhibited reduced potency against cancer cell lines.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally related compounds:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 15 | Anticancer activity (MCF-7) |
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 25 | Lower anticancer activity |
tert-Butyl azetidine-1-carboxylate | >50 | Minimal cytotoxicity |
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGLWOMUOGRJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782647-56-6 |
Source
|
Record name | tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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